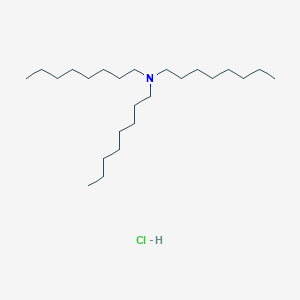

Trioctylamine hydrochloride

概要

説明

Trioctylamine hydrochloride is a chemical compound derived from trioctylamine, which is a clear and colorless liquid belonging to the group of aliphatic amines and tertiary amines. It is known for its use in various industrial and chemical processes due to its ability to act as an extractant for organic acids and precious metals .

準備方法

Synthetic Routes and Reaction Conditions: Trioctylamine hydrochloride can be synthesized by the amination of octanol and ammonia under atmospheric pressure using a Ni-Cu catalyst supported on diatomite. The reaction involves the conversion of octanol to trioctylamine, which is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing trioctylamine with hydrochloric acid. The resulting product is then recrystallized from diethyl ether at low temperatures to obtain a pure form of this compound .

化学反応の分析

Types of Reactions: Trioctylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with other halides to form different amine salts.

Acid-Base Reactions: It acts as a base and can neutralize acids to form corresponding salts.

Common Reagents and Conditions:

Hydrochloric Acid: Used to form this compound from trioctylamine.

Organic Solvents: Such as chloroform and diethyl ether, are used in the recrystallization process.

Major Products Formed:

科学的研究の応用

Chemistry

Trioctylamine hydrochloride is extensively used as an extractant in chemical processes. Its applications include:

- Extraction of Organic Acids: Effective in extracting monocarboxylic acids such as acetic acid.

- Recovery of Precious Metals: Utilized in the extraction of metals like gold, platinum, and rhodium from solutions.

Table 1: Extraction Efficiency of this compound

| Metal | Extraction Method | Efficiency (%) |

|---|---|---|

| Gold | Liquid-liquid extraction | >95% |

| Rhodium | Supported liquid membrane | >90% |

| Ruthenium | Ionic liquid system | >99% |

Biology

In biological applications, this compound has been employed for:

- Extraction of Nucleic Acids and Proteins: Facilitates the purification of biological molecules.

- Antimicrobial Activity: Exhibits significant antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μM |

| Escherichia coli | 6.2 μM |

| Pseudomonas aeruginosa | 3.1 μM |

Industrial Applications

This compound finds various industrial uses, including:

- Production of Agrochemicals: Acts as a precursor in the synthesis of herbicides and pesticides.

- Surfactants and Lubricant Additives: Enhances the performance of industrial lubricants.

- Corrosion Inhibitors and Dyes: Used in formulations to prevent corrosion and impart color.

Case Study 1: Extraction of Rhodium

A study demonstrated the effectiveness of this compound in extracting hydrochloric acid from rhodium-containing solutions using supported liquid membranes. The results showed that this compound could selectively extract Rh(III), highlighting its potential for precious metal recovery in industrial applications .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of this compound revealed its potent inhibitory effects on both gram-positive and gram-negative bacteria. The low MIC values indicate its potential as an effective antimicrobial agent, particularly against resistant strains .

作用機序

The mechanism of action of trioctylamine hydrochloride involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction. It can form complexes with various ions and molecules, enhancing their solubility and reactivity in organic solvents .

類似化合物との比較

Tri-n-octylamine: Used as an extractant for organic acids and precious metals.

Trioctylphosphine: Employed in the synthesis of nanomaterials and as a ligand in coordination chemistry.

Trioctylphosphine Oxide: Used as a solvent and in the extraction of metals.

Uniqueness: Trioctylamine hydrochloride is unique due to its high selectivity and efficiency in extracting organic acids and precious metals. Its ability to form stable complexes with various ions makes it a valuable compound in both industrial and research applications .

生物活性

Trioctylamine hydrochloride (TOAHCl) is a derivative of trioctylamine, a tertiary amine characterized by its aliphatic structure. This compound has garnered attention for its potential biological activities, particularly in extraction processes in chemistry and its implications in biological systems. This article delves into the biological activity of TOAHCl, synthesizing data from various studies to provide a comprehensive overview.

- Chemical Formula : CHN·HCl

- Molecular Weight : 353.7 g/mol

- Melting Point : −34 °C

- Solubility : Slightly soluble in water (0.050 mg/l), soluble in non-polar solvents like chloroform.

- Density : 0.810 g/mL at 20 °C

This compound exhibits a range of biological activities primarily through its interactions with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is significant for its use as an extractant in chemical processes, including the extraction of organic acids and precious metals.

1. Antimicrobial Activity

Research has indicated that TOAHCl possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. A study investigated the antimicrobial efficacy of various amines, including TOAHCl, against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μM |

| Escherichia coli | 6.2 μM |

| Pseudomonas aeruginosa | 3.1 μM |

These results suggest that TOAHCl could serve as an effective antimicrobial agent, particularly against resistant strains like MRSA .

2. Extraction and Separation Processes

TOAHCl is extensively used in liquid-liquid extraction processes for separating hydrochloric acid and precious metals from solutions. Its effectiveness in these applications is attributed to its ability to form stable complexes with metal ions, facilitating their extraction from aqueous phases .

3. Toxicological Assessments

While TOAHCl shows promise in various applications, it also poses certain risks. It is classified as toxic to aquatic life and can cause skin and eye irritation upon exposure . Long-term exposure may lead to reproductive toxicity and organ damage, underscoring the need for careful handling and usage protocols.

Case Study 1: Extraction of Rhodium

A notable study demonstrated the use of TOAHCl in extracting hydrochloric acid from rhodium-containing solutions via supported liquid membranes. The results highlighted the efficiency of TOAHCl in selectively extracting Rh(III), showcasing its potential in industrial applications related to precious metal recovery .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, TOAHCl was tested against clinical isolates of bacteria. The findings indicated that TOAHCl exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria, with low MIC values suggesting high potency against resistant strains .

特性

IUPAC Name |

N,N-dioctyloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSOXUFUXZORBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883663 | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-95-0 | |

| Record name | Trioctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trioctylamine hydrochloride facilitate the extraction of zinc(II) from hydrochloric acid solutions? What role does the solvent play in this process?

A1: this compound (TOAHCl) acts as an extractant, selectively binding to zinc(II) ions present in the aqueous hydrochloric acid solution. This interaction forms a complex that is soluble in the organic solvent, effectively transferring the zinc(II) from the aqueous phase to the organic phase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。